N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
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Description
This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C23H27N5O3S . The average molecular weight is 453.557 Da . The InChI Key is ZXYIRNXOAJYLCU-UHFFFAOYSA-N .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to cell cycle arrest in the G1 phase, preventing the cell from entering the S phase for DNA replication . The downstream effects of this disruption can include slowed cell growth and proliferation .
Pharmacokinetics
Therefore, details about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, are unknown .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2 . This can result in cell cycle arrest, which may slow down or stop cell growth and proliferation .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-13-5-6-14(20-9-4-10-27(20,21)22)11-16(13)19-28(23,24)18-12-15(25-2)7-8-17(18)26-3/h5-8,11-12,19H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHVBQBBJNRROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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